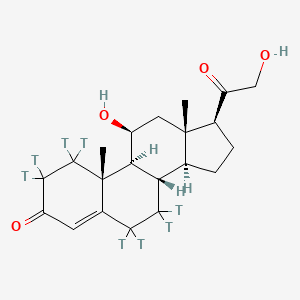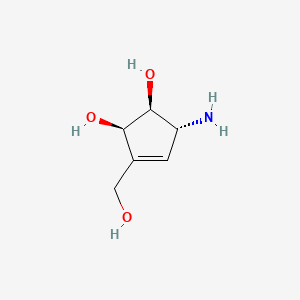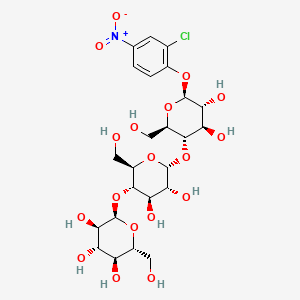
Guanylin (human)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanylin is a 15 amino acid peptide that is secreted by goblet cells in the colon . It acts as an agonist of the guanylyl cyclase receptor GC-C and regulates electrolyte and water transport in intestinal and renal epithelia .
Synthesis Analysis
Guanylin is synthesized by gut enterochromaffin cells as a prohormone of 115 amino acids and is processed to the molecular form of 94 amino acids circulating in the blood .Molecular Structure Analysis
The solution structure of proguanylin adopts a new protein fold and consists of a three-helix bundle, a small three-stranded β-sheet of two NH2-terminal strands and one COOH-terminal strand, and an unstructured linker region .Chemical Reactions Analysis
Guanylin activates a family of enzymes variously called guanyl, guanylyl or guanylate cyclases that catalyze the conversion of guanosine triphosphate to cyclic guanosine monophosphate (cGMP) and pyrophosphate .Physical And Chemical Properties Analysis
Guanylin (human) has a molecular formula of C58H87N15O21S4 and a molecular weight of 1458.66 . It is soluble in water .科学的研究の応用
Intestinal Fluid Homeostasis and Ion Regulation
Guanylin and uroguanylin play crucial roles in maintaining fluid balance and ion regulation within the gastrointestinal tract. Here’s how:
- Activation of Guanylate Cyclase-C (GC-C) : These peptides bind to GC-C receptors on the apical surface of intestinal epithelial cells. This interaction leads to increased production of cyclic guanosine monophosphate (cGMP), which stimulates chloride and bicarbonate secretion into the intestinal lumen. This process enhances fluid movement and contributes to intestinal homeostasis .
Renal Function and Kidney Regulation
Guanylin and uroguanylin also impact renal function:
- Receptor Localization : Receptor autoradiography has localized uroguanylin and guanylin receptors to renal proximal tubules and seminiferous tubules in the testis. Activation of these receptors influences tubular function and renal processes .
Endocrine Axis Between Intestine and Kidney
Uroguanylin establishes an intriguing endocrine axis:
- Intestinal-Kidney Connection : Uroguanylin links the intestine and kidney, potentially influencing renal function via tubular receptor-GCs. This axis highlights the interconnectedness of different organ systems .
作用機序
Target of Action
Guanylin, a 15 amino acid peptide, primarily targets the guanylyl cyclase receptor GC-C . This receptor is predominantly located on intestinal epithelial cells . It plays a crucial role in the homeostasis and function of the digestive tract .
Mode of Action
Guanylin acts as an agonist of the guanylyl cyclase receptor GC-C . Upon receptor binding, guanylin increases the intracellular concentration of cyclic guanosine monophosphate (cGMP) . This increase in cGMP levels regulates a variety of key cell-type specific processes such as chloride and bicarbonate secretion, which in turn increases luminal fluid and intestinal motility .
Biochemical Pathways
The activation of GC-C by guanylin leads to the generation and release of cGMP from intestinal epithelial cells . When released into the submucosal space through the basolateral membrane, extracellular cGMP acts as a neuromodulator to inhibit pain-sensing nerve fibers innervating the colon . This pathway is involved in the regulation of cellular functions via cGMP in the digestive, renal, central nervous, reproductive, and lymphoid/immune organ systems .
Pharmacokinetics
It is known that guanylin is secreted by goblet cells in the colon . The expression of GC-C provides a pathway for paracrine and/or autocrine regulation of cellular functions .
Result of Action
The activation of GC-C by guanylin results in the stimulation of transepithelial chloride and bicarbonate secretion into the intestinal lumen . This leads to increased intestinal fluid and motility . Additionally, it has been suggested that GC-C acts as an intestinal tumor suppressor, with the potential to prevent the initiation and progression of colorectal cancer .
Action Environment
The action of guanylin is influenced by the environment within the gastrointestinal tract. The specific cellular distribution of guanylin differs between the duodenum and colon and between different species . Furthermore, research has shown that diet-induced obesity can lead to reduced guanylin expression in the colon, linking diet-induced obesity with colorectal cancer .
Safety and Hazards
将来の方向性
Research has found that a loss in guanylin expression can lead to colorectal cancer due to guanylyl cyclase C’s function as an intestinal tumor suppressor . Therefore, guanylyl cyclase C can serve as a useful target in cancer for prevention and therapy, as well as a marker for tumor cell detection .
特性
IUPAC Name |
(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-19-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-10-[(4-hydroxyphenyl)methyl]-25-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]butanoyl]amino]-4,7,13-trimethyl-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H87N15O21S4/c1-8-25(2)43-56(91)69-36-21-97-98-24-39(58(93)94)65-40(77)19-61-55(90)44(29(6)74)73-54(89)38(68-48(83)27(4)62-46(81)26(3)63-51(86)35(18-31-11-13-32(76)14-12-31)67-47(82)28(5)64-52(36)87)23-96-95-22-37(53(88)66-34(50(85)72-43)15-16-42(79)80)70-57(92)45(30(7)75)71-41(78)20-60-49(84)33-10-9-17-59-33/h11-14,25-30,33-39,43-45,59,74-76H,8-10,15-24H2,1-7H3,(H,60,84)(H,61,90)(H,62,81)(H,63,86)(H,64,87)(H,65,77)(H,66,88)(H,67,82)(H,68,83)(H,69,91)(H,70,92)(H,71,78)(H,72,85)(H,73,89)(H,79,80)(H,93,94)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,43-,44-,45-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNQMTAYRNMRRD-RDJGHUJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)N1)CCC(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C3CCCN3)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C)CC4=CC=C(C=C4)O)C)C)C(C)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@@H]3CCCN3)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C)CC4=CC=C(C=C4)O)C)C)[C@@H](C)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H87N15O21S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1458.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B575285.png)

